

Preclinical Data Review: Dacomitinib

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Compound of Interest

Compound Name: *Dalmelitinib*

Cat. No.: *B10788506*

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Notice: A comprehensive search for preclinical data on "**Dalmelitinib**" did not yield specific results. Publicly available scientific literature and databases predominantly feature information on Dacomitinib, a structurally and functionally similar second-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is highly probable that the intended subject of this review is Dacomitinib. Therefore, this in-depth technical guide will focus on the extensive preclinical data available for Dacomitinib.

Introduction

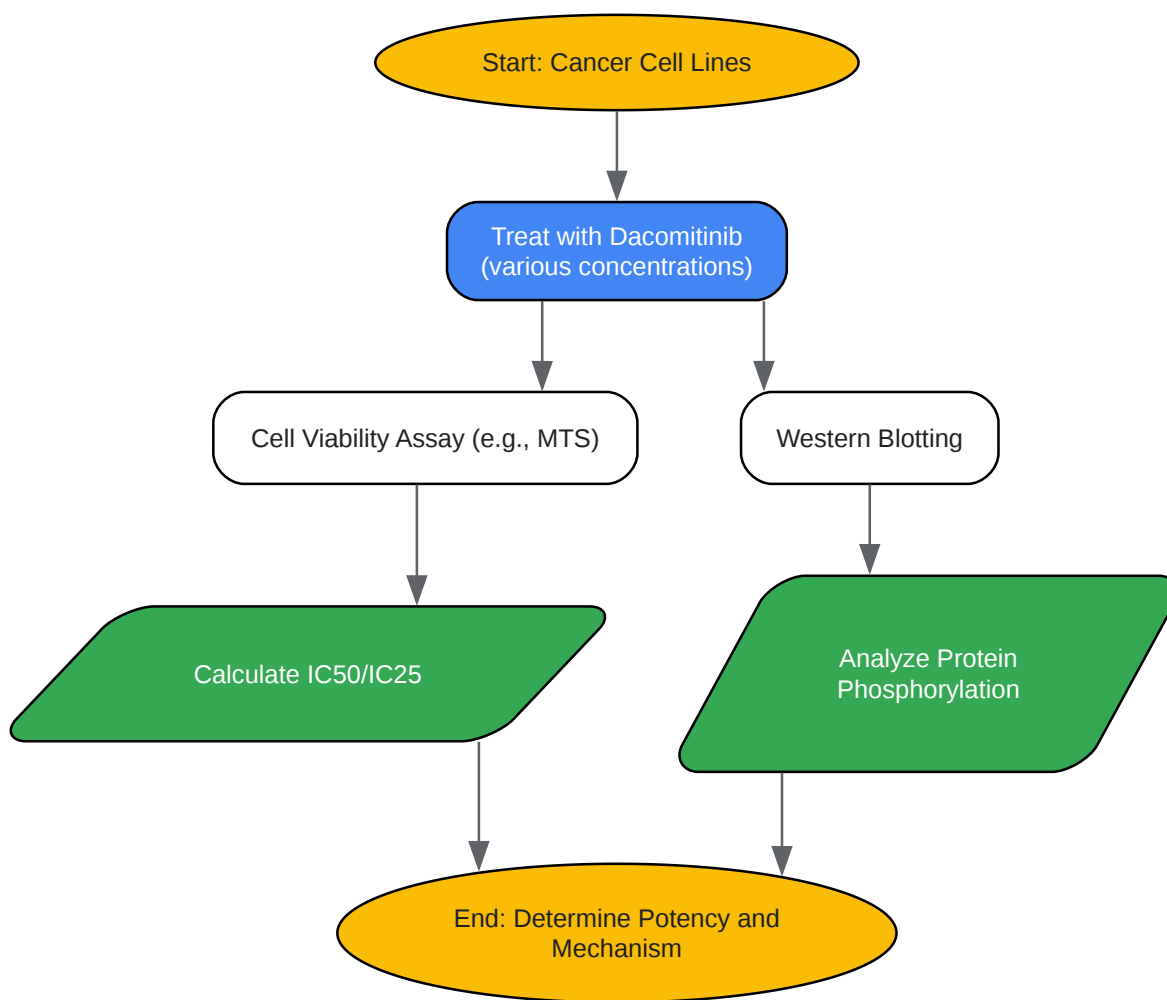
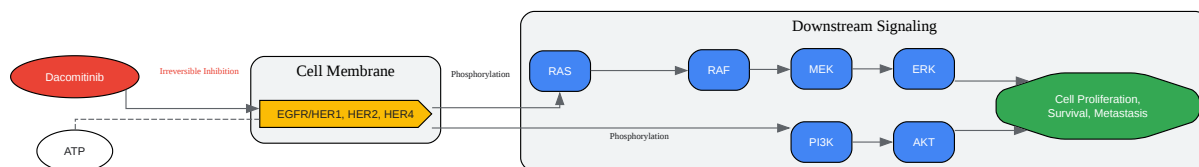
Dacomitinib (PF-00299804) is an oral, second-generation, irreversible pan-ErbB family tyrosine kinase inhibitor.[1] It targets the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4.[2] By forming a covalent bond with a cysteine residue in the ATP-binding pocket of these receptors, Dacomitinib provides sustained inhibition of their signaling pathways, which are often dysregulated in various cancers, notably non-small cell lung cancer (NSCLC).[3] Preclinical studies have demonstrated its potent activity against both wild-type and mutated forms of EGFR, including those conferring resistance to first-generation EGFR inhibitors.[2]

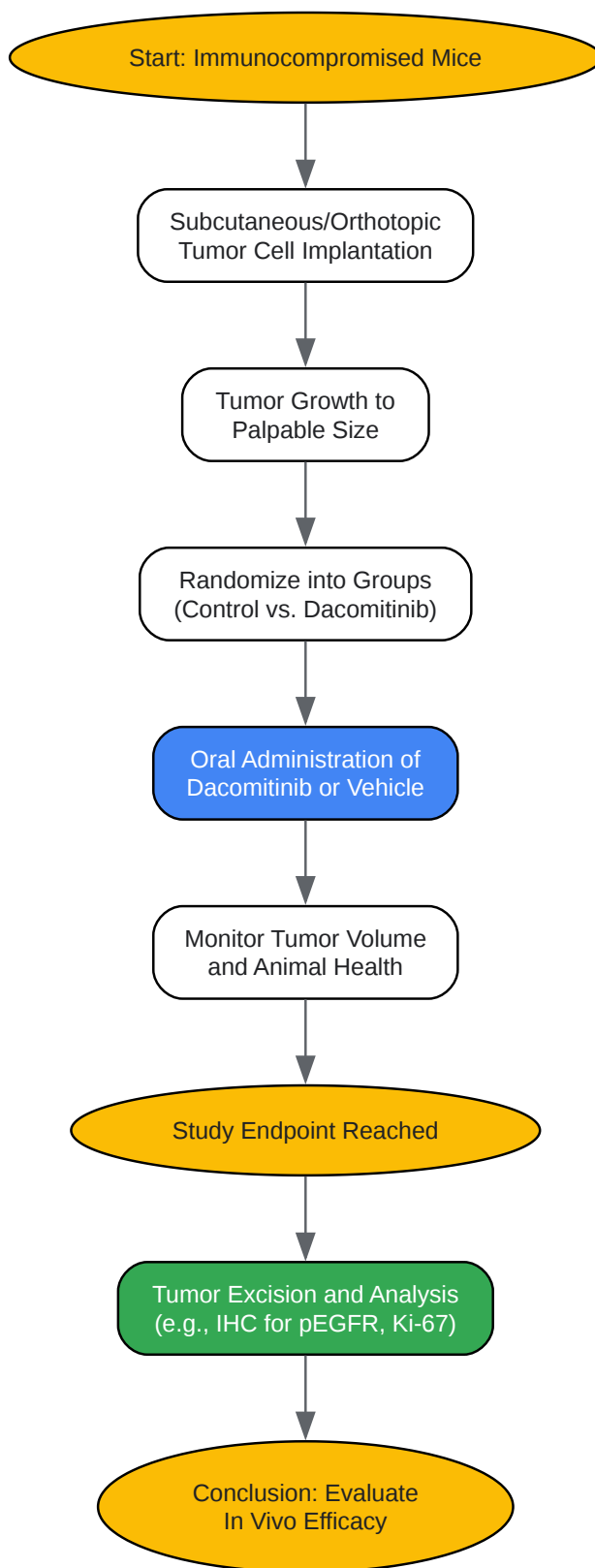
Mechanism of Action

Dacomitinib functions as a selective and irreversible inhibitor of the EGFR family of tyrosine kinases.[4] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades crucial for cell proliferation, survival, and differentiation, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3] In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth.[3]

Dacomitinib competitively binds to the ATP-binding site of the EGFR kinase domain. Subsequently, it forms a covalent bond, leading to irreversible inhibition.^[3] This sustained blockade of EGFR signaling ultimately inhibits tumor growth and can induce apoptosis (programmed cell death).^[5]

Signaling Pathway Diagram





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References

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